![molecular formula C13H13N3O3 B1453614 3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid CAS No. 1183598-53-9](/img/structure/B1453614.png)
3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid
Overview
Description
“3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid” is a chemical compound with the CAS Number: 1183598-53-9 . It has a molecular weight of 259.26 .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H13N3O3/c1-19-11-5-6-14-13(16-11)15-8-9-3-2-4-10(7-9)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16)
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound has a molecular weight of 259.26 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the resources I found.Scientific Research Applications
Synthesis Methods
- 3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid has been synthesized using various methods. For example, Jiang Jian-hui (2010) described a method starting from toluidine to synthesize 2-amino-4-methoxy benzoic acid, a related compound, highlighting a short synthetic route and low-cost raw materials (Jiang Jian-hui, 2010).
Applications in Polyaniline Doping
- C. A. Amarnath and S. Palaniappan (2005) reported the use of substituted benzoic acids, including 2-methoxybenzoic acid, as dopants for polyaniline, a conductive polymer. This doping significantly enhanced the polymer's conductivity (C. A. Amarnath & S. Palaniappan, 2005).
Synthesis of Novel Derivatives
- M. Bem et al. (2018) synthesized novel derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid, showing that these compounds exhibit reversible acid-base behavior and irreversible oxidation peaks. These derivatives have potential applications in various chemical and biological fields (M. Bem et al., 2018).
Structural Characterization
- In another study, D. Tzimopoulos et al. (2010) explored the structural investigation of triorganostannyl esters of aminobenzoic acids substituted with pyridine, including this compound. This study aimed to understand the physicochemical properties of these compounds, which are crucial in materials science (D. Tzimopoulos et al., 2010).
Antimicrobial and Antiproliferative Activities
- I. Zarafu (2020) conducted a study on the anti-proliferative and antimicrobial activity of derivatives of 3,5-dinitro4-methoxyamino-benzoic acid. This study highlights the potential of these compounds in medical research, particularly in developing new antimicrobial agents and cancer treatments (I. Zarafu, 2020).
Hydrogen Bonding Studies
- T. Kitamura et al. (2007) examined the hydrogen bonding and amino-imino tautomerization of amino-methoxypyrimidines, which are structurally similar to this compound. Such studies are essential for understanding the chemical behavior and potential applications of these compounds in various fields (T. Kitamura et al., 2007).
Safety and Hazards
properties
IUPAC Name |
3-[[(4-methoxypyrimidin-2-yl)amino]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-11-5-6-14-13(16-11)15-8-9-3-2-4-10(7-9)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCWZPSQJXALQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)NCC2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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